2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Mechanism of Action
Target of Action
The compound 2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide primarily targets Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key enzyme involved in DNA repair, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation .
Mode of Action
The interaction of this compound with its targets leads to inhibition of both PARP-1 and EGFR . This dual inhibition disrupts DNA repair and cell proliferation processes, leading to cell death .
Biochemical Pathways
The action of this compound affects the DNA repair and cell proliferation pathways . By inhibiting PARP-1, it disrupts the DNA repair pathway, leading to accumulation of DNA damage . By inhibiting EGFR, it disrupts the cell proliferation pathway, leading to cell growth arrest .
Pharmacokinetics
The compound’s effectiveness against cancer cells suggests that it has sufficient bioavailability to reach its targets .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis in cancer cells . Specifically, it has been shown to upregulate P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to cell cycle arrest at the G2/M phase and subsequent cell death .
Biochemical Analysis
Biochemical Properties
2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways, respectively . The compound’s interaction with these enzymes leads to the inhibition of their activity, which can result in the induction of apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by upregulating pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the anti-apoptotic gene Bcl2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of PARP-1 and EGFR, inhibiting their activity and leading to the induction of apoptosis in cancer cells . Molecular docking studies have highlighted the binding disposition of this compound inside the PARP-1 and EGFR protein active sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy over time . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxic effects . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in certain tissues can influence its therapeutic efficacy and toxicity . Studies have shown that the compound is efficiently transported across cell membranes and accumulates in target tissues, enhancing its anticancer activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization in the nucleus and mitochondria has been associated with its ability to induce apoptosis and inhibit cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide typically involves the following steps:
Formation of the triazoloquinoxaline core: This is achieved through the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol.
Introduction of the dimethylamino group: This step involves the substitution of the hydrogen atom on the triazoloquinoxaline core with a dimethylamino group.
Acetylation: The final step involves the acetylation of the compound to introduce the N-(2-methylphenyl)acetamide moiety.
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares the triazoloquinoxaline core but lacks the dimethylamino and N-(2-methylphenyl)acetamide groups.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Contains a similar triazole ring but with a different heterocyclic system.
Uniqueness
2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-13-8-4-5-9-14(13)21-17(27)12-25-20(28)26-16-11-7-6-10-15(16)22-18(24(2)3)19(26)23-25/h4-11H,12H2,1-3H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXDTNXKZSCSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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